molecular formula C6H6N4O B13119953 6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine

6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B13119953
M. Wt: 150.14 g/mol
InChI Key: XTPCVILSGBWTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a methoxy group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-methoxypyridine with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an azide intermediate, which undergoes cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an antagonist of specific receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-methoxy-2H-triazolo[4,5-b]pyridine

InChI

InChI=1S/C6H6N4O/c1-11-4-2-5-6(7-3-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10)

InChI Key

XTPCVILSGBWTQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNN=C2N=C1

Origin of Product

United States

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